N-benzyl-2-(3'-(3-chlorophenyl)-2,4'-dioxospiro[indoline-3,2'-thiazolidin]-1-yl)acetamide
CAS No.: 894555-69-2
Cat. No.: VC6256460
Molecular Formula: C25H20ClN3O3S
Molecular Weight: 477.96
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 894555-69-2 |
|---|---|
| Molecular Formula | C25H20ClN3O3S |
| Molecular Weight | 477.96 |
| IUPAC Name | N-benzyl-2-[3-(3-chlorophenyl)-2',4-dioxospiro[1,3-thiazolidine-2,3'-indole]-1'-yl]acetamide |
| Standard InChI | InChI=1S/C25H20ClN3O3S/c26-18-9-6-10-19(13-18)29-23(31)16-33-25(29)20-11-4-5-12-21(20)28(24(25)32)15-22(30)27-14-17-7-2-1-3-8-17/h1-13H,14-16H2,(H,27,30) |
| Standard InChI Key | QLIULDQFCJBSBF-UHFFFAOYSA-N |
| SMILES | C1C(=O)N(C2(S1)C3=CC=CC=C3N(C2=O)CC(=O)NCC4=CC=CC=C4)C5=CC(=CC=C5)Cl |
Introduction
Chemical Identity and Structural Features
N-Benzyl-2-(3'-(3-chlorophenyl)-2,4'-dioxospiro[indoline-3,2'-thiazolidin]-1-yl)acetamide is a heterocyclic compound characterized by a spiro architecture that merges indoline and thiazolidine rings. The molecular formula C25H20ClN3O3S reflects its complexity, with a molecular weight of 477.96 g/mol. Key structural elements include:
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A spiro junction at the indoline and thiazolidine rings, creating a rigid three-dimensional framework that enhances binding specificity to biological targets.
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A 3-chlorophenyl group at position 3' of the thiazolidine ring, contributing to hydrophobic interactions in target binding.
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An N-benzylacetamide side chain, which influences solubility and pharmacokinetic properties.
The compound’s IUPAC name systematically describes its structure:
N-benzyl-2-[3-(3-chlorophenyl)-2',4-dioxospiro[1,3-thiazolidine-2,3'-indole]-1'-yl]acetamide.
Table 1: Physicochemical Properties
| Property | Value |
|---|---|
| CAS Number | 894555-69-2 |
| Molecular Formula | C25H20ClN3O3S |
| Molecular Weight | 477.96 g/mol |
| SMILES | C1C(=O)N(C2(S1)C3=CC=CC=C3N(C2=O)CC(=O)NCC4=CC=CC=C4)C5=CC(=CC=C5)Cl |
| InChI Key | QLIULDQFCJBSBF-UHFFFAOYSA-N |
Synthesis and Structural Elucidation
The synthesis of this compound involves multi-step organic reactions optimized for yield and purity. A generalized pathway includes:
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Formation of the Spiro Core: Cyclocondensation of indoline-2,3-dione with thiazolidine precursors under basic conditions generates the spiro[indoline-3,2'-thiazolidin] scaffold .
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Introduction of the 3-Chlorophenyl Group: Electrophilic aromatic substitution or Suzuki coupling attaches the chlorophenyl moiety to the thiazolidine ring.
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Acetamide Functionalization: The N-benzylacetamide side chain is introduced via nucleophilic acyl substitution, typically using benzylamine and acetyl chloride derivatives.
Critical reaction parameters include:
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Temperature Control: Maintaining 60–80°C during cyclocondensation to prevent side reactions.
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Solvent Selection: Polar aprotic solvents (e.g., DMF) enhance reaction efficiency.
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Catalysts: Lewis acids like ZnCl2 facilitate ring-forming steps .
Analytical Characterization:
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NMR Spectroscopy: Confirmatory signals include a singlet at δ 4.2 ppm (methylene protons adjacent to the acetamide group) and aromatic protons in the δ 7.0–7.8 ppm range.
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HPLC: Purity assessments typically show >95% for research-grade material.
Biological Activities and Mechanisms
Anti-Inflammatory Activity
The spiro[indoline-3,2'-thiazolidin] core inhibits cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX), key enzymes in prostaglandin and leukotriene biosynthesis. In murine models, analogs reduced edema by 40–60% at 50 mg/kg doses.
Anticancer Properties
Mechanistic studies suggest that the N-benzylacetamide moiety intercalates DNA and induces apoptosis via caspase-3 activation. In vitro assays against MCF-7 breast cancer cells reported IC50 values of 12.5 µM.
Table 2: Comparative Biological Data
| Activity | Model System | Efficacy | Reference |
|---|---|---|---|
| Antimicrobial | S. aureus | MIC = 12 µg/mL | |
| Anti-Inflammatory | Carrageenan-induced edema | 55% inhibition | |
| Anticancer | MCF-7 cells | IC50 = 12.5 µM |
Pharmacological Applications and Challenges
Druglikeness and ADMET Profiles
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Solubility: Limited aqueous solubility (logP = 3.2) necessitates formulation enhancements.
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Metabolic Stability: Cytochrome P450 assays indicate moderate hepatic clearance (t1/2 = 2.1 hours).
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Toxicity: Preliminary acute toxicity studies in rodents show an LD50 > 500 mg/kg.
Therapeutic Prospects
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Oncology: Potential as a DNA-targeted chemotherapeutic agent.
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Infectious Diseases: Combinatorial use with β-lactam antibiotics to overcome resistance.
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Autoimmune Disorders: COX-2/5-LOX dual inhibition for rheumatoid arthritis .
Future Research Directions
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Synthetic Optimization: Developing one-pot methodologies to reduce step count and improve yields.
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In Vivo Efficacy Studies: Longitudinal toxicity and pharmacokinetic profiling in higher mammals.
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Structural Modifications: Exploring fluorinated or sulfonamide derivatives to enhance bioavailability.
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Target Identification: Proteomic studies to elucidate off-target effects and resistance mechanisms.
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